molecular formula C12H13ClN2O3 B1475095 Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2206608-08-2

Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1475095
CAS RN: 2206608-08-2
M. Wt: 268.69 g/mol
InChI Key: WYFWYSZJRAWVAG-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate serves as a key intermediate in the synthesis of a variety of heterocyclic compounds due to its reactive sites which allow for further functionalization. Studies have demonstrated its utility in generating novel pyrido and thieno derivatives with potential for diverse applications, including medicinal chemistry and material science. For instance, Bakhite et al. (2005) highlighted its role in the creation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, showcasing its versatility in heterocyclic chemistry through various synthetic pathways. Similarly, Katagiri et al. (1983) explored its reactivity in the formation of ethyl 2,2-dichloro-3-ethoxy-3-(2-pyridylamino)propionates, further emphasizing its importance in the synthesis of complex organic molecules (Bakhite, Al‐Sehemi, & Yamada, 2005); (Katagiri, Niwa, & Kato, 1983).

Mechanism of Action

While the specific mechanism of action for Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate is not mentioned in the sources, imidazo[1,2-a]pyridines in general exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazards information for Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate is not available, it is generally recommended to ensure good ventilation of the work station, avoid breathing dust, mist, spray, and avoid contact with skin and eyes .

properties

IUPAC Name

ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-3-17-10-5-8(13)7-15-9(6-14-11(10)15)12(16)18-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWYSZJRAWVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN2C1=NC=C2C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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